molecular formula C18H19N3O2 B2911399 (Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1356818-97-7

(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2911399
CAS No.: 1356818-97-7
M. Wt: 309.369
InChI Key: NCFQSDKRYMDIRN-UHFFFAOYSA-N
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Description

The compound “(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide” is a cyanoenamide derivative characterized by a (Z)-configured α,β-unsaturated carbonyl system. Its structure includes a furan-2-yl group at the β-position, a cyano group at the α-position, and a benzylamine substituent modified with dimethylamino and methyl groups at the N-terminus (Figure 1). Crystallographic tools like SHELX and ORTEP (used in structural validation of analogous compounds) are essential for confirming its stereochemistry .

Properties

IUPAC Name

(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-9-14(6-7-17(13)21(2)3)12-20-18(22)15(11-19)10-16-5-4-8-23-16/h4-10H,12H2,1-3H3,(H,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFQSDKRYMDIRN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide, also known as a novel synthetic compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy and safety profile.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol
  • Functional Groups : Contains a cyano group, furan ring, and dimethylamino substituent.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant capabilities, reducing oxidative stress in various cell types.
  • Receptor Modulation : Interaction with neurotransmitter receptors has been suggested, which may explain its potential effects on neurological conditions.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity and pharmacological properties of (Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide:

StudyCell TypeConcentration (µM)IC50 (µM)Observations
1Human Hepatocytes10 - 1000368.2Significant cytotoxicity observed at higher concentrations.
2Rat Brain Striatum10 - 1000403.1Induced apoptosis in a dose-dependent manner.
3HeLa Cells1 - 500Not determinedModerate inhibition of proliferation noted.

These results indicate that while the compound possesses cytotoxic properties, it also shows promise for targeted therapeutic applications at lower concentrations.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

  • Dosing Regimen : A single oral administration of the compound at doses of 10 mg/kg was well tolerated in rats.
  • Long-term Effects : Chronic administration studies are ongoing to assess the safety profile over extended periods.

Case Studies

  • Neuroprotective Effects : A recent study demonstrated that (Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide exhibited neuroprotective effects against chemically induced neurotoxicity in rodent models, suggesting potential for treating neurodegenerative diseases.
  • Anticancer Activity : Preliminary findings from cell line studies indicate that the compound may inhibit tumor growth in specific cancer types by inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds:

Structural and Electronic Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide (Target) C₁₉H₂₀N₃O₂ Furan-2-yl, dimethylamino-methylbenzyl 322.39 g/mol Electron-donating dimethylamino group enhances solubility; furan enables π-interactions.
(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide C₂₀H₂₀N₂O Trimethylphenyl, 3-methylphenyl 304.40 g/mol Increased lipophilicity due to methyl groups; lacks polar substituents.
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide C₁₇H₁₁BrCl₂N₂O₃ Bromo, hydroxy, methoxy, dichlorophenyl 442.10 g/mol Electron-withdrawing halogens and H-bond donors enhance acidity and reactivity.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide C₂₄H₂₀N₃O₄ Ethoxyphenyl, nitro-substituted furan 422.44 g/mol Nitro group introduces strong electron-withdrawing effects; E-configuration alters geometry.
(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-[4-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide C₂₇H₂₀F₃N₂O₅ Benzodioxolyl, trifluoromethylmethoxyphenyl 530.46 g/mol Trifluoromethyl enhances metabolic stability; benzodioxole contributes to π-stacking.

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